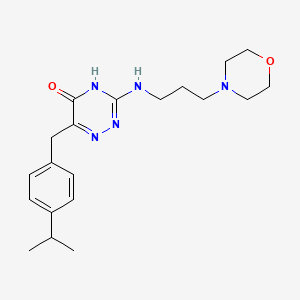
4-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including structures analogous to "4-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide," typically involves multi-step organic reactions, starting from basic aromatic compounds or acids. The synthesis process often employs acylation, amidation, and cyclization reactions, using specific catalysts and conditions to achieve the desired structural configuration. For example, substituted benzamides have been synthesized from acetic acids and benzoyl chlorides through a series of steps, revealing the complexity and versatility of synthetic routes available for benzamide derivatives (Ravinaik et al., 2021).
Molecular Structure Analysis
Molecular structure analysis of benzamide derivatives, including "4-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide," emphasizes the significance of X-ray diffraction, NMR spectroscopy, and computational modeling techniques. These analytical methods provide detailed insights into the compound's geometric parameters, electronic distribution, and intermolecular interactions. For instance, studies employing X-ray crystallography and DFT calculations have elucidated the crystalline structure and electronic properties of related benzamide compounds, highlighting the importance of these techniques in understanding molecular architecture and stability (Demir et al., 2015).
Chemical Reactions and Properties
The chemical behavior of benzamide derivatives, including our compound of interest, is characterized by their reactivity towards nucleophilic substitution, hydrolysis, and oxidation-reduction reactions. These chemical properties are influenced by the electron-donating and withdrawing effects of substituents on the benzamide ring. Research into the photochemical reactions of related compounds has provided insights into the reactivity patterns and mechanisms underlying these processes (Tokumitsu & Hayashi, 1980).
Applications De Recherche Scientifique
Anticancer Activity
A series of substituted benzamides, structurally related to 4-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide, have been designed and synthesized for their potential anticancer activity. These compounds demonstrated moderate to excellent anticancer effects against various cancer cell lines, including breast, lung, colon, and ovarian cancers. The derivatives showed higher activity compared to the reference drug, etoposide, suggesting the significance of the 4-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide scaffold in anticancer drug design (Ravinaik et al., 2021).
Antiproliferative Agents
Novel quinuclidinone derivatives, similar in structure to 4-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide, have been synthesized and evaluated as potential antiproliferative agents. These compounds were prepared using a common intermediate and showed potent anticancer activity in cell viability assays, highlighting the therapeutic potential of this chemical class (Soni et al., 2015).
Anti-Acetylcholinesterase Activity
Research on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, structurally related to 4-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide, has revealed substantial anti-acetylcholinesterase activity. These studies indicate that the presence of a bulky benzamide moiety significantly enhances activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1990).
Histone Deacetylase Inhibition
The compound N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, similar in functional groups to 4-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide, has been discovered as an orally active histone deacetylase inhibitor. It exhibits selective inhibition of HDACs 1-3 and 11, demonstrating significant antitumor activity and suggesting its potential as an anticancer drug (Zhou et al., 2008).
Chemical Synthesis and Polymerization
Studies on the controlled radical polymerization of acrylamide containing L-phenylalanine moiety, a process relevant to the structural framework of 4-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide, have been conducted. These investigations highlight the utility of such chemical structures in polymer science, particularly in the synthesis of homopolymers with controlled molecular weight and polydispersity, which could have various industrial and pharmaceutical applications (Mori et al., 2005).
Propriétés
IUPAC Name |
4-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14-5-7-15(8-6-14)19(23)20-16-9-11-17(12-10-16)21-13-3-2-4-18(21)22/h5-12H,2-4,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMMIZOROJOBQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}acetate](/img/structure/B2496524.png)
![Methyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate](/img/structure/B2496525.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide](/img/structure/B2496528.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)prop-2-en-1-one oxalate](/img/structure/B2496530.png)

![2-chloro-N'-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2496534.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2496536.png)
![Methylethyl 2-{2-[2-(4-methoxyphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2496539.png)